

2-(2-Bromophenyl)naphthalene chemical properties

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)naphthalene

Cat. No.: B1344780

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Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromophenyl)naphthalene**, a biaryl compound with significant potential as a building block in materials science and complex organic synthesis. While specific experimental data for this particular isomer is not extensively documented in public literature, this paper synthesizes known chemical principles and data from structurally related compounds to offer a robust profile. We will explore its physicochemical properties, spectroscopic characteristics, logical synthetic pathways, and key reactivity patterns. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and chemical attributes.

Compound Identification and Overview

2-(2-Bromophenyl)naphthalene belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a functionalized biaryl system. Its structure, featuring a naphthalene core directly linked to a brominated phenyl ring, provides a valuable scaffold for creating advanced materials and complex molecular architectures. The presence of the bromine atom at the ortho position of the phenyl ring introduces steric influence and serves as a highly versatile synthetic handle for further chemical transformations.

Key Identifiers:

- IUPAC Name: **2-(2-Bromophenyl)naphthalene**

- CAS Number: 22082-97-9[1]
- Molecular Formula: C₁₆H₁₁Br[1]
- Molecular Weight: 283.16 g/mol [1]

Physicochemical Properties

Detailed experimental data for **2-(2-Bromophenyl)naphthalene** is sparse. However, we can infer its properties based on its structure and compare them to related, well-documented isomers and precursors. The compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like toluene, chloroform, and THF.

Property	2-(2-Bromophenyl)naphthalene	2-(4-Bromophenyl)naphthalene (Isomer)	2-Bromonaphthalene (Precursor)
Molecular Weight	283.16 g/mol [1]	283.16 g/mol [2]	207.07 g/mol
Physical State	Solid (Predicted)	Solid	White Crystalline Solid[3]
Melting Point	Data not available	Data not available	52-55 °C
Boiling Point	Data not available	Data not available	281-282 °C
Solubility	Soluble in organic solvents (Predicted)	Data not available	Soluble in methanol (50 mg/mL)

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for **2-(2-Bromophenyl)naphthalene** are not publicly cataloged, we can predict the key features based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.20-8.10 ppm).

- **Naphthalene Protons:** The seven protons on the naphthalene ring system will appear as a series of doublets, triplets, and multiplets, characteristic of a 2-substituted naphthalene.
- **Phenyl Protons:** The four protons on the bromophenyl ring will exhibit distinct signals. The proton ortho to the bromine will likely be the most downfield of this system due to the halogen's deshielding effect. The steric hindrance from the ortho-bromo group will influence the conformation and may lead to broader signals compared to its 4-bromo isomer.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 16 distinct signals for the aromatic carbons.

- **Quaternary Carbons:** Four signals will correspond to the carbons at the ring junctions and the points of substitution (C-Br and the C-C link between the rings). The carbon bearing the bromine atom (C-Br) is expected to appear around 122-124 ppm.
- **Aromatic CH Carbons:** The remaining twelve signals will be in the typical aromatic region of ~125-135 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by:

- **C-H Stretching (Aromatic):** Sharp peaks just above 3000 cm⁻¹.
- **C=C Stretching (Aromatic):** A series of sharp absorptions in the 1450-1600 cm⁻¹ region.
- **C-H Bending (Out-of-Plane):** Strong bands in the 700-900 cm⁻¹ region, which are diagnostic for the substitution patterns on the aromatic rings.
- **C-Br Stretching:** Typically found in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom.

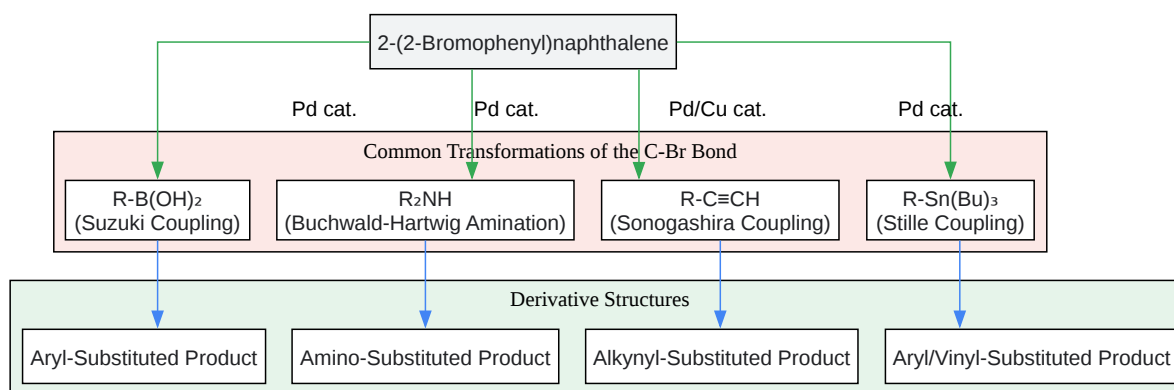
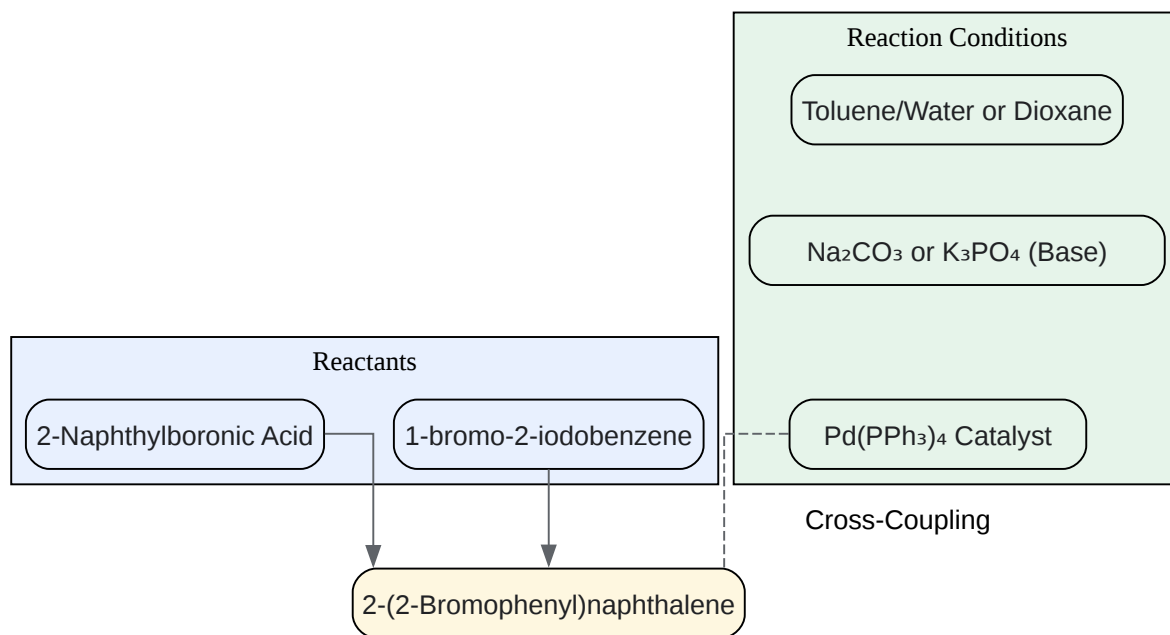
- Molecular Ion (M^+): Two peaks of nearly equal intensity will be observed at m/z 282 and 284, corresponding to the ^{79}Br and ^{81}Br isotopes.
- Fragmentation: A significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 203 $[M-\text{Br}]^+$.

Synthesis and Reactivity

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely used method for constructing the C-C bond in biaryl systems like **2-(2-Bromophenyl)naphthalene** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[4][5]} This reaction offers high functional group tolerance and generally proceeds in high yields. A plausible synthetic route involves the coupling of a naphthalene-based organoboron reagent with a brominated phenyl halide.

Diagram 1: Proposed Synthesis via Suzuki Coupling



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